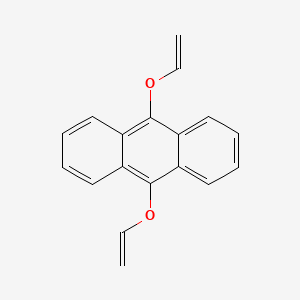
9,10-Bis(ethenyloxy)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(ethenyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors . The unique structure of this compound, with ethenyloxy groups at the 9 and 10 positions, imparts distinct chemical and physical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(ethenyloxy)anthracene typically involves the reaction of anthracene with ethenyloxy reagents under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include:
Reagents: Anthracene, ethenyloxy reagents, palladium catalyst (e.g., Pd(PPh3)4), and base (e.g., K2CO3).
Solvent: Toluene or DMF.
Temperature: 80-100°C.
Time: 12-24 hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Bis(ethenyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethenyloxy groups to ethyl groups.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in chloroform at room temperature.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Bis(ethyl)anthracene.
Substitution: 9,10-Bis(ethenyloxy)-2-bromoanthracene.
Applications De Recherche Scientifique
9,10-Bis(ethenyloxy)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photophysical studies and as a dopant in organic semiconductors.
Biology: Employed in bioimaging due to its strong fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Bis(ethenyloxy)anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, promoting electrons to an excited state. Upon returning to the ground state, it emits light, which is the basis for its use in fluorescence applications . The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and the stabilization of the excited state by the ethenyloxy groups.
Comparaison Avec Des Composés Similaires
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a dopant in OLEDs.
9,10-Diphenylanthracene: Used in triplet-triplet annihilation upconversion and as a fluorescent probe.
9,10-Dimethylanthracene: Employed in photophysical studies and as a standard in fluorescence spectroscopy.
Uniqueness: 9,10-Bis(ethenyloxy)anthracene is unique due to its ethenyloxy groups, which enhance its solubility and fluorescence properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability .
Propriétés
Numéro CAS |
3399-51-7 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
9,10-bis(ethenoxy)anthracene |
InChI |
InChI=1S/C18H14O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h3-12H,1-2H2 |
Clé InChI |
IZEMTRCPBXBZRK-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


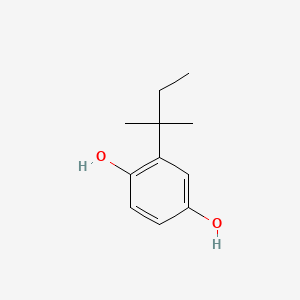
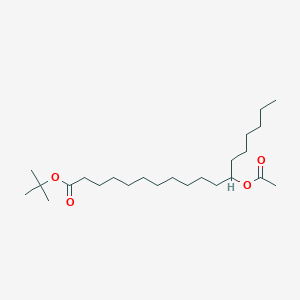
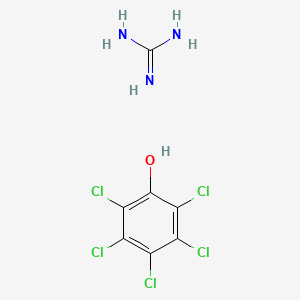

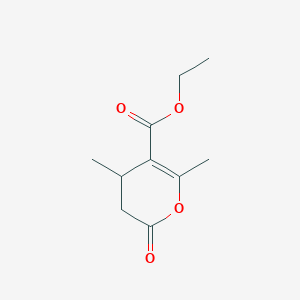
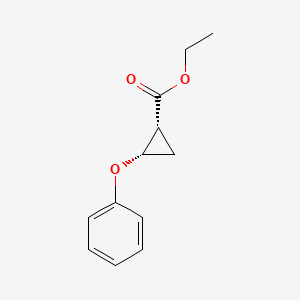
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
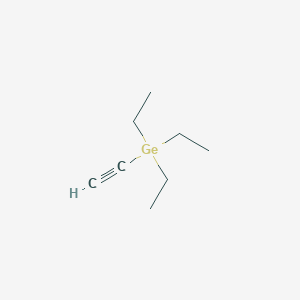
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
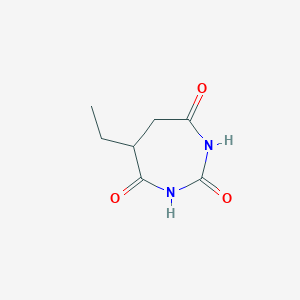
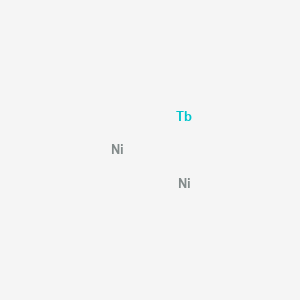
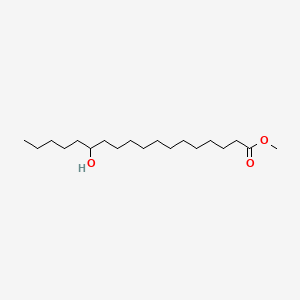
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

